molecular formula C19H16N4O3S B10983362 N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

Cat. No.: B10983362
M. Wt: 380.4 g/mol
InChI Key: FYISQCJWSCSVQA-UHFFFAOYSA-N
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Description

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a complex organic compound featuring a quinoxaline core, a pyrrole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the quinoxaline derivative with a suitable acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, converting the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, N-oxides.

    Reduction: Hydroxylated quinoxaline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

Due to its potential biological activity, it could be explored for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The quinoxaline core could intercalate with DNA, while the pyrrole and thiophene rings might interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinyl)acetamide: Similar quinoxaline core but different side chains.

    3-(1H-Pyrrol-1-yl)-3-(3-thienyl)propanamide: Lacks the quinoxaline core.

    N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinyl)-3-(1H-indol-1-yl)-3-(3-thienyl)propanamide: Contains an indole ring instead of a pyrrole ring.

Uniqueness

The combination of the quinoxaline, pyrrole, and thiophene moieties in N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide provides a unique set of chemical properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H16N4O3S/c24-17(10-16(12-5-8-27-11-12)23-6-1-2-7-23)20-13-3-4-14-15(9-13)22-19(26)18(25)21-14/h1-9,11,16H,10H2,(H,20,24)(H,21,25)(H,22,26)

InChI Key

FYISQCJWSCSVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CSC=C4

Origin of Product

United States

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